molecular formula C8H6ClNS B1346447 2-Chlorobenzyl thiocyanate CAS No. 2082-66-8

2-Chlorobenzyl thiocyanate

Cat. No.: B1346447
CAS No.: 2082-66-8
M. Wt: 183.66 g/mol
InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N
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Description

2-Chlorobenzyl thiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

2-Chlorobenzyl thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial production methods often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

2-Chlorobenzyl thiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of this compound can yield thiols or other reduced sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chlorobenzyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-Chlorobenzyl thiocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

(2-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQHMRYBIXNFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301680
Record name 2-chlorobenzyl thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-66-8
Record name (2-Chlorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-66-8
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Record name NSC 145803
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Record name 2082-66-8
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Record name 2-chlorobenzyl thiocyanate
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Record name 2-Chlorobenzyl Thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorobenzyl thiocyanate
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2-Chlorobenzyl thiocyanate
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2-Chlorobenzyl thiocyanate
Reactant of Route 4
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2-Chlorobenzyl thiocyanate
Reactant of Route 5
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2-Chlorobenzyl thiocyanate
Reactant of Route 6
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2-Chlorobenzyl thiocyanate
Customer
Q & A

Q1: How does 2-chlorobenzyl thiocyanate exert its antimitotic effect?

A1: this compound (DCBT) disrupts cell division by targeting microtubules, essential components of the cell's structural framework. [] Specifically, DCBT prevents the assembly of tubulin, the protein building block of microtubules. [] This interaction leads to a dramatic reorganization of microtubules within the cell, causing most normal microtubules to disappear and the remaining tubulin to cluster together. [] This disruption of the microtubule network ultimately halts cell division.

Q2: Is the thiocyanate group essential for the antimitotic activity of this compound? What about the chlorine atom?

A2: Research suggests that the thiocyanate moiety is crucial for DCBT's activity. [] The parent compound, benzyl thiocyanate (without the chlorine atom), exhibits weak antimitotic and antitubulin effects. [] Adding a chlorine atom, either at the 2 or 4 position of the phenyl ring, increases the compound's activity. [] Interestingly, 4-chlorobenzyl thiocyanate shows stronger activity than DCBT (this compound). [] These findings suggest that both the thiocyanate group and the position of the chlorine atom are critical for the compound's antimitotic potency.

Q3: Does this compound hold promise as an anti-cancer agent?

A3: While further research is needed, DCBT's ability to disrupt microtubule formation and halt cell division makes it a potential candidate for anti-cancer therapies. Encouragingly, DCBT demonstrates efficacy against both a human KB carcinoma cell line and a Chinese hamster ovary cell line that are resistant to several other chemotherapeutic agents, including common antimitotics. [] This finding suggests that DCBT may be effective against cancer cells that have developed resistance to traditional antimitotic drugs.

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